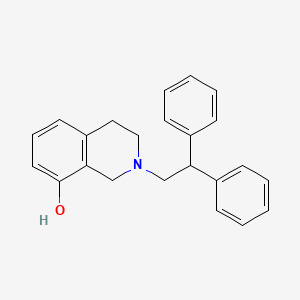
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of the amino acids leucine, cysteine, phenylalanine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different protected amino acids.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.
Scientific Research Applications
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, which may play a role in stabilizing protein structures or modulating enzyme activity. The phenylalanine residue can engage in hydrophobic interactions, influencing the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-leucine: A dipeptide with similar hydrophobic properties.
L-Leucyl-L-phenylalanyl-L-leucine: A tripeptide with comparable structural features.
Cyclo(L-phenylalanyl-L-leucyl): A cyclic dipeptide with distinct conformational properties.
Uniqueness
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
845509-87-7 |
|---|---|
Molecular Formula |
C24H38N4O5S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O5S/c1-14(2)10-17(25)21(29)28-20(13-34)23(31)26-18(12-16-8-6-5-7-9-16)22(30)27-19(24(32)33)11-15(3)4/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
ZEAQMBFGXBVGED-MUGJNUQGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



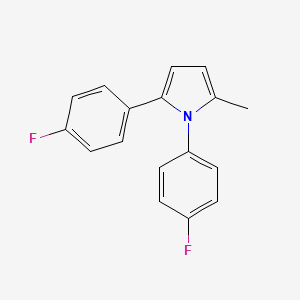
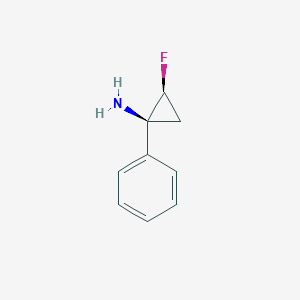
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
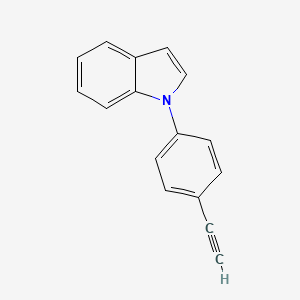
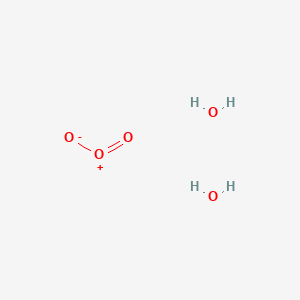
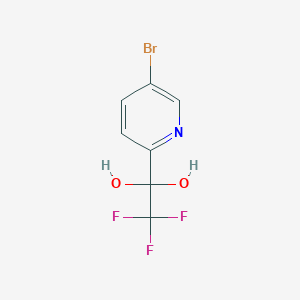
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)
![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
